molecular formula C15H13Cl2NO7 B12320773 CHLOROXINE_met003

CHLOROXINE_met003

Cat. No.: B12320773
M. Wt: 390.2 g/mol
InChI Key: ZVVOIJDMHFKDIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves the glucuronidation of 5,7-Dichloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. The chemical method involves the reaction of 5,7-Dichloro-8-hydroxyquinoline with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of 5,7-Dichloro-8-quinolinol Glucuronide may involve large-scale glucuronidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-8-quinolinol Glucuronide is unique due to its glucuronide moiety, which enhances its solubility and facilitates its excretion from the body. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacokinetic properties .

Properties

Molecular Formula

C15H13Cl2NO7

Molecular Weight

390.2 g/mol

IUPAC Name

6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)

InChI Key

ZVVOIJDMHFKDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1

Origin of Product

United States

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